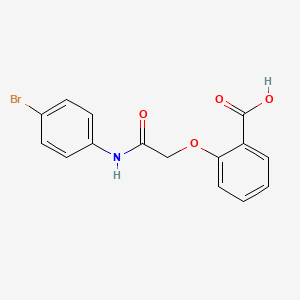
4-Methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline, also known as MPTA, is a chemical compound that belongs to the family of aniline derivatives. It is a white to off-white crystalline powder that is soluble in organic solvents. MPTA has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-Methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline involves its ability to interact with specific molecular targets in the body, such as proteins and enzymes. This interaction can lead to the modulation of various cellular signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
4-Methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-proliferative, and anti-tumor activities. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline is its high potency and selectivity towards specific molecular targets, which makes it a valuable tool in scientific research. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations can pose challenges for its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-Methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline, including the development of new synthetic methods to improve its yield and purity, as well as the investigation of its potential applications in other areas of medicinal chemistry. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects, in order to optimize its use in scientific research.
Synthesemethoden
4-Methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline can be synthesized through a multi-step process that involves the reaction of 4-methoxy-3-nitrobenzaldehyde with pyridine-3-carboxylic acid, followed by reduction of the resulting intermediate with sodium borohydride and subsequent reaction with trifluoromethyl iodide. The final product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline has been found to exhibit a range of biological activities, including inhibition of various enzymes and receptors, such as tyrosine kinases and adenosine receptors. It has also shown promising results in the treatment of certain diseases, such as cancer and inflammation.
Eigenschaften
IUPAC Name |
4-methoxy-N-(pyridin-3-ylmethyl)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c1-20-13-5-4-11(7-12(13)14(15,16)17)19-9-10-3-2-6-18-8-10/h2-8,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBNAGACQUMHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CN=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53417287 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

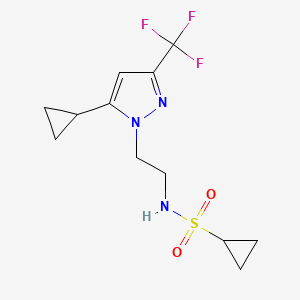
![N-[3-(acetylamino)phenyl]-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2821645.png)

![(6-Cyclopentyloxypyridin-3-yl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2821647.png)

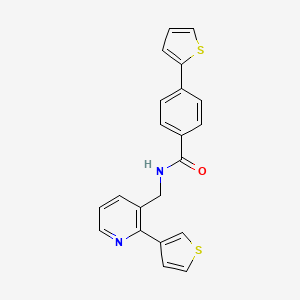
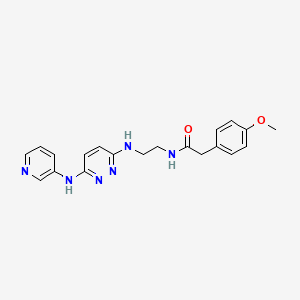


![2-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B2821660.png)
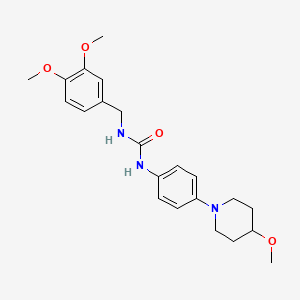
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821664.png)
